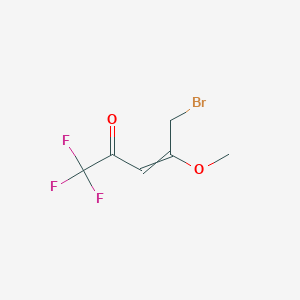

5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one

CAS No.: 502926-95-6

Cat. No.: VC2023149

Molecular Formula: C6H6BrF3O2

Molecular Weight: 247.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 502926-95-6 |

|---|---|

| Molecular Formula | C6H6BrF3O2 |

| Molecular Weight | 247.01 g/mol |

| IUPAC Name | 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one |

| Standard InChI | InChI=1S/C6H6BrF3O2/c1-12-4(3-7)2-5(11)6(8,9)10/h2H,3H2,1H3 |

| Standard InChI Key | LSVYBZXUIJPUGY-UHFFFAOYSA-N |

| SMILES | COC(=CC(=O)C(F)(F)F)CBr |

| Canonical SMILES | COC(=CC(=O)C(F)(F)F)CBr |

Introduction

Chemical Properties and Structure

Molecular Properties

5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one is characterized by the following molecular properties:

| Property | Value |

|---|---|

| Molecular Formula | C6H6BrF3O2 |

| Molecular Weight | 247.01 g/mol |

| CAS Number | 502926-95-6 |

| IUPAC Name | 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one |

| InChI | InChI=1S/C6H6BrF3O2/c1-12-4(3-7)2-5(11)6(8,9)10/h2H,3H2,1H3 |

| SMILES | COC(=CC(=O)C(F)(F)F)CBr |

These properties have been accurately determined and documented in chemical databases, providing researchers with essential information for identification and characterization purposes .

Structural Characteristics

The structural characteristics of 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one include several key functional groups that contribute to its reactivity:

-

An enone system (conjugated C=C and C=O)

-

A trifluoromethyl group (CF3)

-

A methoxy group (OCH3)

-

A bromine atom at the terminal carbon

The compound typically exists in the (3Z) configuration, which is important for its stereochemical properties and reactions. The conjugated enone system allows for both 1,2- and 1,4-addition pathways, making it a versatile substrate for various nucleophilic reactions. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, while the methoxy group provides a site for potential hydrogen bonding interactions.

Chemical Reactivity

Reactions with Azides

One of the most significant reactions of 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one is its conversion to 5-azido-1,1,1-trifluoro-4-methoxypent-3-en-2-one through nucleophilic substitution with sodium azide. This reaction represents an important step in the synthesis of 1,2,3-triazole derivatives, as the resulting azido compound can participate in cycloaddition reactions with terminal alkynes .

The reaction follows this general pathway:

5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one + NaN3 → 5-Azido-1,1,1-trifluoro-4-methoxypent-3-en-2-one

This azido intermediate serves as a key precursor for further transformations, particularly in click chemistry applications to form triazole-containing compounds .

Reactions with Amines

Studies have demonstrated that 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one exhibits remarkable selectivity in reactions with primary aliphatic amines. Depending on the reaction conditions and the amount of amine used, two distinct product types can be obtained :

| Reaction Conditions | Product | Yield Range |

|---|---|---|

| Limited amine, reflux | 1-Alkyl-4-(aminoalkyl)-2-(trifluoromethyl)-1H-pyrroles | Up to 90% |

| Excess amine, room temperature | β-Enaminones | Up to 78% |

The structure of these products has been unambiguously determined through single crystal X-ray diffraction and 2D NMR experiments . This selectivity makes 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one particularly valuable for the synthesis of nitrogen-containing heterocycles.

Formation of Heterocycles

The reactions of 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one with various nucleophiles can lead to the formation of diverse heterocyclic compounds. For instance, when reacted with appropriate reagents, this compound can serve as a precursor for the synthesis of the following heterocycles :

-

Pyrroles

-

Pyrazoles

-

Pyrimidines

-

1,2,3-Triazoles

These heterocyclic compounds are important structural motifs found in many natural products, pharmaceuticals, and materials, highlighting the significance of 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one as a synthetic building block.

Applications in Organic Synthesis

Synthesis of Pyrroles

5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one serves as an excellent precursor for the synthesis of 4-amino-3-trifluoromethyl-1H-N-substituted pyrroles. This synthesis typically involves a two-step process :

-

Addition of a primary or secondary amine to the 4-position of 5-bromo-1,1,1-trifluoro-4-methoxy-3-penten-2-one, yielding 4-amino-5-bromo-1,1,1-trifluoropent-3-en-2-one

-

Nucleophilic substitution of the bromine by a primary amine followed by intramolecular cyclocondensation

This synthetic pathway allows for the preparation of trifluoromethylated pyrroles with yields ranging from 50% to 98%, depending on the specific amines used .

Synthesis of Triazoles and Pyrimidines

Another significant application of 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one is in the synthesis of 1,2,3-triazoles and pyrimidines through a stepwise process :

-

Conversion of 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one to 5-azido-1,1,1-trifluoro-4-methoxypent-3-en-2-one

-

Cycloaddition reaction [3+2] with terminal alkynes to form 1,1,1-trifluoro-4-methoxy-5-(4-alkyl/aryl-1H-1,2,3-triazol-1-yl)-pent-3-en-2-ones in good yields (74-90%)

-

Reaction of these triazole intermediates with 2-methylisothiourea sulfate to yield 4-(1H-1,2,3-triazol-1-yl)-methyl-6-trifluoromethyl pyrimidines (72-79%)

This synthetic approach enables the preparation of bi-heterocyclic compounds with potential applications in medicinal chemistry .

Synthesis of Substituted Pyrimidines

Further transformations of the pyrimidines obtained from 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one include :

-

Oxidation of the SCH3 group to SO2CH3

-

Subsequent substitution by primary and secondary amines to give 2-aminopyrimidines

These transformations demonstrate the versatility of 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one as a starting material for the synthesis of complex heterocyclic systems with potential biological activity.

Research Findings and Applications

Research on 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one is primarily focused on its utility as a synthetic intermediate. Its unique structure makes it an attractive candidate for exploring new chemical reactions and pathways.

Future studies may investigate its potential applications in pharmaceuticals or materials science, as fluorinated compounds often exhibit unique properties that are valuable in these fields.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume